molecular formula C11H12Cl2 B1459372 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene CAS No. 864736-69-6

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene

Cat. No. B1459372
M. Wt: 215.12 g/mol
InChI Key: IVEZVORZPPHLOP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound . It is also known by its CAS Number: 864736-69-6 .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is C11H12Cl2 .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 1.46 g/cm³ . The boiling point is predicted to be 265.6±40.0 °C .

Scientific Research Applications

Coordination Polymers

Research on coordination polymers based on benzene derivatives demonstrates the structural and functional diversity achievable through the manipulation of organic ligands and metal centers. For instance, He et al. (2020) synthesized two coordination polymers using a two-fold deprotonated benzene-dioic acid derivative and a neutral ligand, highlighting their luminescent and magnetic properties (He et al., 2020).

Molecular Aggregation and Photophysics

Matwijczuk et al. (2016) investigated the effects of solvent on molecular aggregation in benzene-diols with thiadiazole groups, revealing insights into the fluorescence properties influenced by the solvent and substituent structure (Matwijczuk et al., 2016).

Photocycloaddition Reactions

Witte et al. (2000) studied the photocycloaddition of cyclohex-2-enones to alkynes, a method potentially applicable to constructing complex molecular architectures involving benzene derivatives (Witte et al., 2000).

Keto/Enol Equilibrium

Research on 1,3,4-thiadiazole derivatives by Matwijczuk et al. (2017) explored the keto/enol equilibrium and its dependency on solvent polarizability, offering a perspective on how chemical structure influences physical properties in a solution (Matwijczuk et al., 2017).

properties

IUPAC Name

1,3-dichloro-5-(3-methylbut-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-7(2)8(3)9-4-10(12)6-11(13)5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZVORZPPHLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227684
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene

CAS RN

864736-69-6
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864736-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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